Iprindole hydrochloride

Antidepressant pharmacology Monoamine transporter inhibition Synaptosomal uptake assay

Iprindole hydrochloride (CAS 17993-64-5), the hydrochloride salt of iprindole (free base CAS 5560-72-5), is an atypical tricyclic antidepressant (TCA) of the indole subclass, formerly marketed under the brand names Prondol, Galatur, and Tertran. Unlike prototypical TCAs such as imipramine and amitriptyline, iprindole possesses a structurally distinct eight-membered saturated third ring fused to the indole core and exhibits negligible inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, instead functioning primarily as a 5-HT₂ receptor antagonist.

Molecular Formula C19H29ClN2
Molecular Weight 320.9 g/mol
CAS No. 17993-64-5
Cat. No. B099032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIprindole hydrochloride
CAS17993-64-5
SynonymsIPRINDOLE HYDROCHLORIDE
Molecular FormulaC19H29ClN2
Molecular Weight320.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=C(CCCCCC2)C3=CC=CC=C31.Cl
InChIInChI=1S/C19H28N2.ClH/c1-20(2)14-9-15-21-18-12-6-4-3-5-10-16(18)17-11-7-8-13-19(17)21;/h7-8,11,13H,3-6,9-10,12,14-15H2,1-2H3;1H
InChIKeyZQUYTAXPERMDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iprindole Hydrochloride (CAS 17993-64-5): Atypical Tricyclic Antidepressant Procurement Guide for Neuroscience Research


Iprindole hydrochloride (CAS 17993-64-5), the hydrochloride salt of iprindole (free base CAS 5560-72-5), is an atypical tricyclic antidepressant (TCA) of the indole subclass, formerly marketed under the brand names Prondol, Galatur, and Tertran [1]. Unlike prototypical TCAs such as imipramine and amitriptyline, iprindole possesses a structurally distinct eight-membered saturated third ring fused to the indole core and exhibits negligible inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, instead functioning primarily as a 5-HT₂ receptor antagonist [2]. First introduced by Wyeth in 1967, iprindole is classified by some as the first second-generation antidepressant and remains a valuable research tool for dissecting monoamine-independent antidepressant mechanisms [3].

Why Iprindole Hydrochloride Cannot Be Interchanged with Conventional TCAs in Research Protocols


Although classified structurally as a tricyclic antidepressant, iprindole hydrochloride cannot serve as a generic substitute for imipramine, amitriptyline, or desipramine in experimental paradigms. Iprindole is over 100-fold less potent than imipramine at inhibiting synaptosomal uptake of norepinephrine (IC₅₀ = 9 µM vs. 0.08 µM) and 5-HT (IC₅₀ = 50 µM vs. 0.2 µM) in vitro, and produces less than 50% inhibition of both amines in vivo at 100 mg/kg i.p., whereas imipramine achieves 50% NE uptake inhibition at only 10 mg/kg [1]. Pharmacologically, iprindole acts predominantly as a 5-HT₂ receptor antagonist (Ki = 217 nM at 5-HT₂A, 206 nM at 5-HT₂C) rather than as a reuptake inhibitor, a mechanistic inversion relative to imipramine and amitriptyline which potently block SERT and NET [2]. Substituting a conventional TCA for iprindole in protocols that require selective 5-HT₂ antagonism without monoamine transporter blockade will confound interpretation of outcomes. Furthermore, iprindole uniquely spares REM sleep and carries a significantly lower fatal toxicity index in overdose compared to older TCAs, distinctions critical for in vivo experimental design [3].

Quantitative Evidence Differentiating Iprindole Hydrochloride from Closest Analogs for Scientific Procurement Decisions


Monoamine Reuptake Inhibition: >100-Fold Weaker than Imipramine in Direct Head-to-Head Assays

Iprindole is a negligible inhibitor of neuronal monoamine reuptake compared to the prototypical TCA imipramine. In mouse brain slice preparations in vitro, iprindole inhibited norepinephrine (NE) uptake with an IC₅₀ of 9 × 10⁻⁶ M (9 µM) and 5-HT uptake with an IC₅₀ of 5 × 10⁻⁵ M (50 µM), representing over 100-fold and 250-fold lower potency respectively than imipramine (IC₅₀ = 8 × 10⁻⁸ M for NE; 2 × 10⁻⁷ M for 5-HT) [1]. In vivo, iprindole at 100 mg/kg i.p. produced less than 50% inhibition of both NE and 5-HT uptake in mice and rats, whereas imipramine achieved 50% inhibition of NE uptake at 10 mg/kg i.p. and 5-HT uptake at 30 mg/kg i.p. [1]. A separate radioligand binding study confirmed that iprindole inhibits [³H]norepinephrine binding to the NET with an IC₅₀ of 1.94 µM (1,940 nM) in rat synaptosomes, compared to imipramine's Ki of approximately 98 nM at human NET [2].

Antidepressant pharmacology Monoamine transporter inhibition Synaptosomal uptake assay

Cardiac Conduction Safety: Iprindole Spares Atrial and Ventricular Conduction Velocity at High Doses, Unlike Imipramine

In anesthetized dogs, iprindole at high doses did not affect atrial conduction velocity, ventricular conduction velocity, or ventricular excitability. By contrast, imipramine administered at comparable high doses slowed both atrial and ventricular conduction and depressed ventricular excitability, in addition to inhibiting atrioventricular (A-V) conduction and reducing maximal atrial following frequency [1]. This differential cardiac safety profile is directly attributable to iprindole's lack of significant monoamine reuptake inhibition and weak anticholinergic activity, which are the primary mechanisms underlying TCA-induced cardiotoxicity.

Cardiac electrophysiology TCA cardiotoxicity Conduction velocity

REM Sleep Preservation: Iprindole Does Not Suppress REM Sleep, in Contrast to Imipramine-Type and MAOI Antidepressants

In a controlled study reported in Nature, iprindole was shown not to block rapid eye movement (REM) sleep, distinguishing it from both imipramine-type tricyclic antidepressants and monoamine oxidase inhibitor (MAOI)-type antidepressants, which are particularly potent in reducing REM sleep [1]. This finding was established in the context of controlled double-blind clinical studies demonstrating iprindole's antidepressant efficacy, meaning the REM-sparing property is not associated with loss of therapeutic effect [1]. The REM-suppressant effect of conventional TCAs is linked to their potent 5-HT and NE reuptake inhibition, a mechanism that iprindole lacks.

Sleep neurobiology REM sleep Antidepressant side effects Polysomnography

Beta-Adrenergic Receptor Regulation: Iprindole Does Not Down-Regulate Receptor Number, Unlike Desipramine

Chronic administration of desipramine (DMI, 10 mg/kg i.p. for 7-21 days) decreased the maximum number of beta-adrenergic receptors by approximately 20-30% in rat brain, with a selective decrease in receptors in the high-affinity agonist conformation linked to adenylate cyclase. In direct contrast, iprindole (15 mg/kg i.p. for 14 days) did not decrease the total number of beta-adrenergic receptors, nor did it alter the proportions of agonist high- or low-affinity receptor conformations, or the affinity of competitor drugs for these receptors [1]. Despite this absence of receptor down-regulation, iprindole still attenuates norepinephrine-stimulated adenylate cyclase activity in brain slices after chronic treatment (5 mg/kg i.p. for 3 weeks), indicating a mechanistically distinct route to noradrenergic signal attenuation that does not involve receptor loss [2].

Beta-adrenergic receptor Receptor down-regulation Adenylate cyclase Antidepressant mechanism

5-HT₂ Receptor Antagonist Selectivity: Iprindole Preferentially Binds 5-HT₂A/₂C Over Monoamine Transporters, Inverting the TCA Pharmacological Signature

Iprindole exhibits a fundamentally inverted pharmacological profile relative to imipramine-class TCAs. Iprindole binds with highest affinity to 5-HT₂C (Ki = 206 nM, rat) and 5-HT₂A receptors (Ki = 217-280 nM, human/rat) in radioligand binding assays, while its affinity for SERT (Ki = 1,620-3,300 nM) and NET (Ki = 1,262 nM) is approximately 6- to 16-fold weaker [1]. By contrast, imipramine preferentially binds monoamine transporters with high affinity (SERT Ki = 19 nM; NET Ki = 98 nM) and 5-HT₂ receptors with moderate affinity (5-HT₂A Ki = 94 nM; 5-HT₂C Ki = 160 nM) . The selectivity ratio reversal is the defining pharmacological distinction: for iprindole, the 5-HT₂A/SERT Ki ratio is ~0.09-0.13 (5-HT₂A preferred), whereas for imipramine this ratio is ~4.9 (SERT preferred). Iprindole also shows very weak affinity for muscarinic acetylcholine receptors (mACh Ki = 2,100 nM, human), α₁-adrenoceptors (Ki = 2,300 nM), and D₂ receptors (Ki = 6,300 nM) [1].

5-HT2 receptor Serotonin receptor antagonist Receptor binding profile PDSP Ki database

Fatal Toxicity in Overdose: Iprindole Has a Significantly Lower Fatal Toxicity Index Compared to Amitriptyline and Desipramine

A fatal toxicity index (FTI, deaths per million NHS prescriptions) calculated for antidepressant drugs on sale in England, Wales, and Scotland during 1975-1984 demonstrated that iprindole belonged to the lower-toxicity group of tricyclic antidepressants, along with clomipramine, imipramine, protriptyline, and trimipramine. By contrast, amitriptyline, dibenzepin, desipramine, and dothiepin had significantly higher FTIs (p < 0.001 vs. mean for all antidepressants studied) [1]. Between 1974 and 1985, only two deaths associated with iprindole were recorded in the United Kingdom, compared to 278 deaths reported for imipramine over the same period, despite far greater imipramine utilization [2]. The lower lethality of iprindole in overdose is mechanistically consistent with its lack of potent sodium channel blockade, weak anticholinergic activity, and minimal monoamine reuptake inhibition—all factors contributing to the cardiotoxicity and CNS depression seen in conventional TCA overdose.

Antidepressant toxicity Fatal toxicity index Overdose safety Pharmacoepidemiology

Recommended Research and Industrial Application Scenarios for Iprindole Hydrochloride Based on Differential Evidence


Dissecting 5-HT₂ Receptor-Mediated Antidepressant Mechanisms Without Monoamine Transporter Confounds

Iprindole hydrochloride is an optimal tool compound for studies that require 5-HT₂ receptor antagonism (5-HT₂A Ki = 217 nM; 5-HT₂C Ki = 206 nM) without concurrent potent inhibition of serotonin (SERT Ki > 1,600 nM) or norepinephrine (NET Ki > 1,200 nM) transporters [1]. This profile enables clean attribution of downstream neurochemical and behavioral effects to 5-HT₂ modulation alone, which is impossible with imipramine (SERT Ki = 19 nM, NET Ki = 98 nM) or amitriptyline (SERT Ki = 3.45 nM, NET Ki = 13.3 nM) due to their dominant transporter-blocking pharmacology. Recommended for forced swim test, tail suspension test, and chronic mild stress paradigms where investigators seek to differentiate serotonergic receptor-mediated from transporter-mediated antidepressant effects. The 5-HT₂C preference (Ki 206 nM) over 5-HT₂A (Ki 217 nM) also makes iprindole useful for probing 5-HT₂C-specific contributions to mood regulation and appetite.

In Vivo Cardiovascular Safety Pharmacology Studies Requiring a TCA-Class Reference Compound Without Cardiac Conduction Liability

For cardiovascular safety pharmacology protocols—particularly those assessing drug-induced QT prolongation, arrhythmogenesis, or conduction disturbances—iprindole serves as a TCA-class reference agent that does not impair atrial conduction velocity, ventricular conduction velocity, or ventricular excitability even at high doses, unlike imipramine which slows both atrial and ventricular conduction [2]. This property derives from iprindole's negligible sodium channel blockade and minimal anticholinergic activity (mACh Ki = 2,100 nM), making it suitable as a negative control or comparator in assays designed to detect conduction-specific cardiotoxicity of candidate antidepressant compounds.

Sleep and Circadian Neuroscience: REM-Sparing Antidepressant for Mechanistic Dissociation Studies

In polysomnographic and circadian rhythm research, iprindole is uniquely valuable as the only TCA demonstrated in controlled studies to lack REM sleep suppressant effects while retaining antidepressant efficacy [3]. This property allows researchers to dissociate the therapeutic antidepressant action of monoaminergic drugs from their REM-suppressing effects, a critical experimental distinction given that most TCAs (imipramine-type) and MAOIs potently suppress REM sleep. Protocols investigating the relationship between REM sleep architecture, 5-HT₂ receptor function, and mood regulation can use iprindole to test whether observed sleep changes are mechanistically linked to the therapeutic outcome or are epiphenomena of transporter inhibition.

Post-Receptor Signal Transduction Studies: Adenylate Cyclase Attenuation Without Beta-Adrenergic Receptor Down-Regulation

Iprindole is an essential tool for neuropharmacology laboratories studying the molecular mechanisms linking chronic antidepressant treatment to adenylate cyclase signaling. Unlike desipramine, which produces a 20-30% decrease in beta-adrenergic receptor number after chronic treatment (10 mg/kg i.p., 7-21 days), iprindole (15 mg/kg i.p., 14 days) attenuates norepinephrine-stimulated adenylate cyclase activity without any loss of beta-adrenergic receptor number or alteration of receptor affinity conformations [4]. This enables researchers to experimentally isolate post-receptor signaling events (G-protein coupling, cyclase catalytic activity) from receptor-level adaptations. Complementary use of iprindole (no receptor loss, cyclase attenuated) and desipramine (receptor loss, cyclase attenuated) in parallel experimental arms provides a powerful strategy for dissecting the sequence of neuroadaptive events underlying antidepressant action.

Quote Request

Request a Quote for Iprindole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.